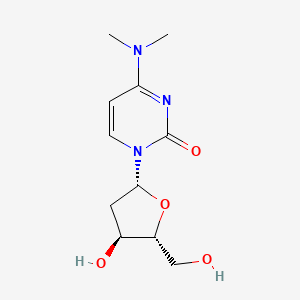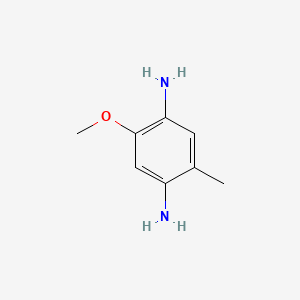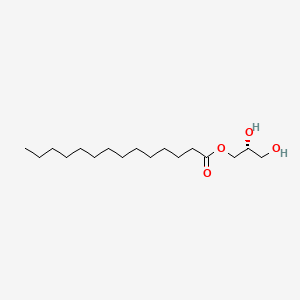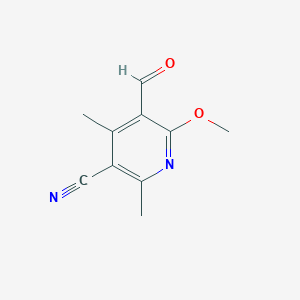
N4,N4-dimethyl-2'-deoxycytidine
Descripción general
Descripción
“N4,N4-dimethyl-2’-deoxycytidine” is a biomedical compound widely used in the research of viral diseases, such as hepatitis and HIV . It functions by inhibiting viral replication and promoting immune response, leading to the suppression of viral load .
Synthesis Analysis
The synthesis of N4-methyl-2’-deoxycytidine and its fully protected mononucleotide, suitable for the oligonucleotide synthesis by phosphotriester method, has been described . A set of octanucleotides and dodecanucleotides has been synthesized in a solution .Molecular Structure Analysis
The molecular structure of “N4,N4-dimethyl-2’-deoxycytidine” can be represented by the SMILES string:COC1=CC=C (C=C1)C (C2=CC=CC=C2) (C3=CC=C (C=C3)OC)OCC4C (CC (O4)N5C=CC (=NC5=O)NC (=O)C6=CC=CC=C6)O . Chemical Reactions Analysis
The 3′- O - (2-cyanoethyl)- N, N -diisopropylphosphoramidite derivatives of N4 -benzoyl-5′- O - (4,4′-dimethoxytrityl)-2′-deoxycytidine (DMT-dC Bz) participates in Diels-Alder reaction between diene-modified oligonucleotides and maleimide-derivatized peptides .Physical And Chemical Properties Analysis
“N4,N4-dimethyl-2’-deoxycytidine” is a solid substance with a storage temperature of 2-8°C . The physical characterization of the oligonucleotide duplexes by means of UV and CD spectrometry provides the evidence that 4mC similarly to 5mC favours the B↑Z transition, although both of these methylated cytosines inhibit the B↑A conformational change .Aplicaciones Científicas De Investigación
1. Application in Non-Radioisotopic Hybridization Assay Methods
A study by Urdea et al. (1988) synthesized N4-alkylamino deoxycytidine derivatives, including N4,N4-dimethyl-2'-deoxycytidine, for incorporation into oligonucleotide probes during chemical DNA synthesis. These modified oligonucleotides were used in various labeling techniques, such as fluorescent, chemiluminescent, and enzyme labels, improving the sensitivity and specificity of hybridization assays (Urdea et al., 1988).
2. Development of Prodrugs for Improved Bioavailability
Pierra et al. (2004) explored the synthesis of derivatives of β-L-2′-Deoxycytidine (β-L-dC), including those involving N4-derivatization with N,N-(dimethyl-amino)methylene function, to enhance oral bioavailability. These derivatives, including N4,N4-dimethyl-2'-deoxycytidine, were analyzed for their physicochemical characteristics and pharmacokinetics, contributing to the development of effective prodrugs (Pierra et al., 2004).
3. Study of DNA Adducts and Mutagenesis
Zhang et al. (1995) synthesized N4,N4-dimethyl-2'-deoxycytidine and incorporated it into oligodeoxynucleotides. This research provided insights into the mutagenic and carcinogenic potential of certain DNA adducts, contributing to our understanding of DNA damage and repair mechanisms (Zhang et al., 1995).
4. Insights into Electron Capture and DNA Stability
Barnes et al. (1991) investigated the protonation of one-electron reduced cytosine and N,N-dimethyldeoxycytidine, providing valuable information on the distribution of electron trapping in DNA. This research is crucial for understanding the stability and reactivity of DNA under various conditions, including radiation exposure (Barnes et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNEMUWMUKEGM-QXFUBDJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-dimethyl-2'-deoxycytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)
![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)
